2,4-Bis(1-pyrrolidinyl)quinazoline

概要

説明

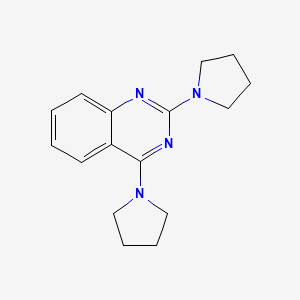

2,4-bis(1-pyrrolidinyl)quinazoline is a member of quinazolines.

科学的研究の応用

Anticancer Activity

The most notable application of 2,4-bis(1-pyrrolidinyl)quinazoline is its role as an anticancer agent. Research indicates that quinazoline derivatives can inhibit various protein kinases associated with cancer progression, particularly the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR).

Case Studies

- A study demonstrated that derivatives of quinazoline, including this compound, showed potent cytotoxicity against various cancer cell lines with IC50 values in the nanomolar range. For example, modifications to the quinazoline scaffold significantly enhanced its activity against prostate cancer cells .

- Another investigation into quinazoline derivatives reported their effectiveness in inhibiting tubulin polymerization, a critical process for cell division. This action further supports their potential as anticancer agents by disrupting mitotic processes in cancer cells .

Antimicrobial Properties

Recent studies have also explored the antimicrobial properties of quinazoline derivatives. Specifically, this compound has shown potential as a fluoroquinolone-like inhibitor against bacterial gyrase and DNA topoisomerase IV.

Case Studies

- In vitro studies revealed that certain derivatives exhibited moderate to strong antibacterial activity against both Gram-positive and Gram-negative strains. For instance, compounds derived from this compound demonstrated significant inhibition zones compared to standard antibiotics like ampicillin .

Other Therapeutic Applications

Beyond oncology and antimicrobial activity, quinazolines have been investigated for various other therapeutic effects:

- Anti-inflammatory Agents : Some studies suggest that quinazoline derivatives may possess anti-inflammatory properties, potentially useful in treating conditions characterized by chronic inflammation .

- Anticonvulsant Activity : There is emerging evidence supporting the use of quinazolines as anticonvulsants, providing a novel approach for managing seizure disorders .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,4-bis(1-pyrrolidinyl)quinazoline derivatives?

- Methodology :

- Start with quinazoline-2,4-dithione analogs (e.g., 2a-f ), synthesized by reacting ortho-aminobenzonitrile derivatives with carbon disulfide in pyridine at 70°C .

- Alkylate the intermediates with 1-bromobutane in the presence of K₂CO₃ to yield 2,4-bis(butylthio)-quinazoline derivatives (3a-f ). For pyrrolidinyl substitution, replace butyl groups with pyrrolidine via regioselective nucleophilic substitution (e.g., using n-butylamine at position C4) .

- Monitor reaction progress via TLC or HPLC, and purify via column chromatography.

Q. How can researchers confirm the structural integrity of synthesized this compound compounds?

- Methodology :

- Use ¹H/¹³C NMR to verify substituent positions and pyrrolidinyl group integration (e.g., δ ~2.5–3.5 ppm for pyrrolidine protons) .

- Analyze mass spectrometry (MS) data (e.g., m/z peaks corresponding to molecular ions and fragmentation patterns) .

- Perform elemental analysis to confirm stoichiometry (e.g., C, H, N content within ±0.3% of theoretical values) .

Q. What safety protocols are critical when handling this compound derivatives?

- Methodology :

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation/contact .

- Store compounds at -20°C under inert gas (e.g., argon) to prevent degradation .

- Dispose of waste via certified hazardous waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound derivatives?

- Methodology :

- Vary solvents (e.g., DMF, DMSO, or acetonitrile) and catalysts (e.g., CsF or K₂CO₃) to assess their impact on regioselectivity and yield .

- Test temperature gradients (e.g., 50–100°C) and reaction times (4–24 hours). shows yields ranging from 35% to 76% depending on conditions .

- Use Design of Experiments (DoE) to model interactions between variables (e.g., pH, solvent polarity) and identify optimal parameters .

Q. What strategies are effective in analyzing contradictory biological activity data across different substituted quinazoline analogs?

- Methodology :

- Compare in vitro antibacterial assays (e.g., MIC values against drug-resistant vs. drug-sensitive strains) to identify substituent-dependent trends .

- Perform structure-activity relationship (SAR) studies using analogs with varying substituents (e.g., alkylthio vs. pyrrolidinyl groups) .

- Use molecular docking to assess binding affinity to target receptors (e.g., bacterial enzymes or cannabinoid receptors) and explain discrepancies .

Q. How can researchers evaluate the thermal stability and solubility of this compound-containing polymers?

- Methodology :

- Conduct thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >300°C for pyrrolidinylphenyl polyimides) .

- Test solubility in polar aprotic solvents (e.g., NMP, DMF) using heating (80–120°C) and sonication .

- Correlate solubility with polymer backbone rigidity and pyrrolidinyl group hydrophobicity .

Q. What experimental approaches resolve discrepancies in cytotoxicity vs. therapeutic efficacy for 2,4-disubstituted quinazolines?

- Methodology :

- Perform dose-response assays (e.g., IC₅₀ values in cancer vs. normal cell lines) to establish therapeutic windows .

- Use flow cytometry to assess apoptosis/necrosis mechanisms and validate selectivity .

- Cross-reference toxicity data (e.g., oral TDLo in mice: 35 mg/kg) with pharmacokinetic profiles (e.g., bioavailability, half-life) .

Q. Data Analysis & Reporting

Q. How should researchers interpret conflicting NMR spectral data for quinazoline derivatives?

- Methodology :

- Compare experimental spectra with simulated data (e.g., using ChemDraw or ACD/Labs) to confirm peak assignments .

- Analyze splitting patterns (e.g., doublets for adjacent protons on the quinazoline ring) and coupling constants (J ~8–10 Hz for aromatic protons) .

- Rule out impurities via HPLC-MS or recrystallization in ethanol/water mixtures .

Q. What statistical methods are recommended for analyzing high-throughput biological screening data?

- Methodology :

- Apply multivariate analysis (e.g., PCA or clustering) to identify outliers or trends in large datasets .

- Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare activity across substituent groups .

- Validate results with bootstrapping or cross-validation to ensure reproducibility .

Q. Tables for Key Data

| Reaction Optimization Parameters |

|---|

| Solvent |

| Acetonitrile |

| DMF |

| Pyridine |

| Thermal Stability of Polyimides |

|---|

| Polymer |

| PPAP + PMDA |

| PPAP + BTDA |

特性

分子式 |

C16H20N4 |

|---|---|

分子量 |

268.36 g/mol |

IUPAC名 |

2,4-dipyrrolidin-1-ylquinazoline |

InChI |

InChI=1S/C16H20N4/c1-2-8-14-13(7-1)15(19-9-3-4-10-19)18-16(17-14)20-11-5-6-12-20/h1-2,7-8H,3-6,9-12H2 |

InChIキー |

VGDXTDLSFZUVNN-UHFFFAOYSA-N |

SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

正規SMILES |

C1CCN(C1)C2=NC(=NC3=CC=CC=C32)N4CCCC4 |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。